1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-
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Overview
Description
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyridoindole core, followed by the introduction of the piperazine and chlorophenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2,3-dione: A simpler indole derivative with different substitution patterns.
Pyrido[3,4-b]indole: The core structure without additional substituents.
1-Piperazinyl derivatives: Compounds with similar piperazine substitutions.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-9-methyl- lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
184691-44-9 |
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Molecular Formula |
C24H25ClN4O2 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C24H25ClN4O2/c1-26-21-8-3-2-7-19(21)20-16-22(30)29(24(31)23(20)26)14-11-27-9-12-28(13-10-27)18-6-4-5-17(25)15-18/h2-8,15H,9-14,16H2,1H3 |
InChI Key |
VAVDVBVYSZHMCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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